3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1018164-70-9) is a pyrazolopyridine derivative featuring a cyclopropyl group at position 3, a methyl group at position 6, and a phenyl substituent at position 1. Its molecular formula is reported as C19H18FN3O2 (molecular weight: 339.37) in some sources , though discrepancies exist, with another source listing it as C17H15N3O2 (MW: 339.37) without fluorine . The compound has been commercially available but is currently listed as discontinued .
Properties
IUPAC Name |
3-cyclopropyl-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-9-13(17(21)22)14-15(11-7-8-11)19-20(16(14)18-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMFRFJECULBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors such as hydrazines and β-diketones or β-ketoesters under acidic or basic conditions. The cyclopropyl and phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions of aromatic carboxylic acids. For example:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form methyl or ethyl esters .
-
Amide Formation : Couples with amines (e.g., piperazine, aniline derivatives) using coupling agents like PyBop or HATU in the presence of DIPEA .
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 78% | |
| Amide Coupling | Piperazine, PyBop, DCM | Piperazinyl amide | 65% |
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole ring’s electron-deficient nature facilitates nucleophilic substitutions. Key reactions include:
-
Halogenation : Chlorination or bromination at the 5-position using NCS or NBS in DMF .
-
Aryl Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) catalyzed by Pd(PPh₃)₄ .
Key Finding :
A 2023 study demonstrated that introducing a 2,5-difluorobenzyl group via Suzuki coupling enhanced biological activity (IC₅₀ = 12 nM against TRKA) .
Functionalization of the Cyclopropyl Group
The cyclopropyl moiety participates in ring-opening reactions under acidic or oxidative conditions:
-
Acid-Catalyzed Ring Opening : Forms allylic alcohols or ketones when treated with HCl or H₂SO₄.
-
Oxidation : Converts to a carboxylic acid derivative using KMnO₄ in aqueous NaOH.
Mechanistic Insight :
Ring opening proceeds via protonation of the cyclopropane, followed by carbocation rearrangement.
Modifications at the Phenyl Substituent
The phenyl group undergoes electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position .
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives .
Example :
Nitration at the phenyl ring increased solubility by 40% in polar solvents .
Redox Reactions Involving the Pyridine Core
The pyridine moiety is susceptible to reduction:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the pyridine ring to a piperidine derivative .
-
Oxidation : K₂Cr₂O₇ in H₂SO₄ oxidizes the methyl group to a carboxyl group .
Critical Note :
Over-oxidation can degrade the pyrazolo ring system; optimal conditions require precise temperature control (50–60°C) .
Salt Formation and Solubility Optimization
The carboxylic acid forms salts with inorganic bases:
-
Sodium Salt : Reacts with NaOH in methanol/water (3:1) for improved aqueous solubility .
-
Hydrochloride Salt : Generated via HCl gas in diethyl ether .
Physicochemical Data
| Salt Form | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|
| Sodium | 12.5 | 215–217 |
| Hydrochloride | 8.2 | 198–200 |
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit kinase inhibition (e.g., PPARα agonism, TRKA inhibition) :
-
PPARα Activation : The carboxylic acid interacts with Tyr464 and Ser280 in PPARα’s ligand-binding domain, stabilizing H12 helix positioning .
-
TRKA Inhibition : Substitution at the 3-position with bulky groups (e.g., 3-pentyl) enhances affinity (Kd = 4.2 nM) .
Degradation Pathways
-
Photodegradation : UV light (254 nm) induces decarboxylation, forming 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
-
Hydrolytic Degradation : Unstable in strong bases (pH > 10), leading to ring-opening products.
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a valuable scaffold in medicinal chemistry. Future research should explore its applications in targeted drug delivery and catalytic asymmetric synthesis.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications on the pyrazolo framework can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study:
A research team synthesized various derivatives of 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and tested their efficacy against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Anti-inflammatory Properties
Another notable application is its potential as an anti-inflammatory agent. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study:
In vitro assays demonstrated that certain derivatives of this compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating a promising anti-inflammatory profile.
Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Performance Comparison
| Compound | Application | Efficiency (%) |
|---|---|---|
| 3-Cyclopropyl-6-methyl... | OLEDs | 15.2 |
| 3-Cyclopropyl-6-methyl... | OPVs | 12.8 |
Research has shown that incorporating this compound into device architectures improves charge transport properties and overall device efficiency.
Mechanism of Action
The mechanism by which 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
- 6-Methyl vs. 6-Ethyl: Target Compound: 6-Methyl substitution (C19H18FN3O2, MW: 339.37) . Analog: 3-Cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C19H16FN3O2, MW: 337.36) .
Substituent Variations at Position 1
- Phenyl vs. Analog: 3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C17H14FN3O2, MW: 311.32) .
Substituent Variations at Position 3
- Cyclopropyl vs. Other Groups :
- Analog : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C17H13ClFN3O2, MW: 369.76) .
- Impact : Chlorine at position 5 increases molecular weight and introduces a halogen-dependent steric and electronic profile, which may enhance binding affinity in biological systems.
Physicochemical and Structural Data
*Note: Formula discrepancies exist between sources (see Section 1).
Commercial Availability
The target compound was previously marketed by CymitQuimica but is now discontinued . Analogs like 5-chloro-6-cyclopropyl derivatives remain available through suppliers such as Parchem Chemicals .
Biological Activity
3-Cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolopyridine family, which has garnered significant attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological properties, including anticancer and antimicrobial activities, making it a subject of extensive research.
- IUPAC Name : this compound
- Molecular Formula : C17H15N3O2
- Molecular Weight : 293.32 g/mol
- CAS Number : 1018127-41-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation, providing a potential therapeutic avenue for cancer treatment .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is required to elucidate the specific mechanisms involved .
Study on CDK Inhibition
A notable study focused on the selective inhibition of CDK2 and CDK9 by derivatives of pyrazolo[3,4-b]pyridine compounds. The results indicated that modifications in the structure could enhance selectivity and potency against these kinases. The compound demonstrated an excellent selectivity profile, with a significant preference for CDK2 over CDK9 .
Synthesis and Functionalization
The synthesis of 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives has been optimized to improve yield and purity. Various synthetic routes have been explored, allowing for the development of analogs with enhanced biological activities. These advancements are crucial for drug development processes aimed at treating cancer and other diseases .
Q & A
Q. What are the common synthetic strategies for preparing 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
A widely used approach involves multi-step condensation and cyclization reactions. For example, intermediates such as 4-chlorobenzaldehyde or aminopyridine derivatives can undergo cyclocondensation with cyclopropyl groups under catalytic conditions (e.g., palladium or copper catalysts). Subsequent functionalization of the pyrazolo-pyridine core with methyl and phenyl substituents is achieved via nucleophilic substitution or cross-coupling reactions. Solvents like dimethylformamide (DMF) or toluene are often employed, with yields optimized through temperature control (80–120°C) and inert atmospheres .
Q. How is structural characterization of this compound performed, particularly for crystallographic analysis?
X-ray crystallography is the gold standard for resolving its three-dimensional structure. The SHELX software suite (e.g., SHELXL for refinement) is frequently used to process diffraction data, especially for small-molecule crystals. Challenges include managing disorder in flexible substituents (e.g., cyclopropyl groups) and refining hydrogen atom positions. High-resolution data (≤ 1.0 Å) are preferred to resolve structural ambiguities, with R-values below 5% indicating reliable models .
Q. What methodologies are recommended for assessing the purity of this compound?
Purity is typically verified via reverse-phase HPLC (≥95% purity), using C18 columns and UV detection at 254 nm. Complementary techniques include:
- Mass spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 321.3).
- NMR spectroscopy: 1H/13C NMR to identify impurities (<5%) through integration discrepancies.
- Elemental analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How do substituent variations on the pyrazolo-pyridine core influence structure-activity relationships (SAR)?
Systematic SAR studies reveal that:
- Cyclopropyl groups at position 3 enhance metabolic stability by reducing oxidative degradation.
- Methyl groups at position 6 improve binding affinity to enzymatic targets (e.g., kinase inhibitors).
- Phenyl rings at position 1 contribute to π-π stacking interactions in hydrophobic binding pockets.
For example, replacing the cyclopropyl group with bulkier substituents (e.g., isopropyl) reduces solubility but increases target selectivity .
Q. What challenges arise in crystallographic refinement of analogs with similar scaffolds?
Key issues include:
- Disordered solvent molecules: Masked electron density in channels requires SQUEEZE (PLATON) processing.
- Twinned crystals: SHELXL’s TWIN command is used to model pseudo-merohedral twinning.
- Hydrogen bonding ambiguity: Low-resolution data (<1.5 Å) complicate the assignment of protonation states for carboxylic acid groups .
Q. What biological mechanisms are hypothesized for structurally related pyrazolo-pyridine derivatives?
Analogous compounds (e.g., 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) exhibit anti-proliferative effects via autophagy induction and mTOR/p70S6K pathway inhibition. These mechanisms are inferred from Western blotting and LC3-II puncta assays in cancer cell lines. The carboxylic acid moiety is critical for chelating metal ions in enzymatic active sites .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often stem from:
- Purity variability: Impurities >5% (e.g., unreacted starting materials) may confound assay results.
- Solvent effects: DMSO stock solutions >0.1% can induce cytotoxicity artifacts.
- Structural analogs: Subtle differences in substituents (e.g., fluorine vs. chlorine) alter pharmacodynamics. Rigorous batch-to-batch QC and dose-response validation (IC50 curves) are recommended .
Q. What role do hydrogen-bonding motifs play in the compound’s crystallization behavior?
Graph-set analysis (e.g., Etter’s rules) reveals that the carboxylic acid group forms robust R₂²(8) dimers, stabilizing the crystal lattice. Secondary interactions, such as C–H···O bonds between methyl groups and pyridine nitrogen, contribute to polymorphism. Differential scanning calorimetry (DSC) can identify metastable polymorphs .
Q. How should analytical methods be validated for purity and stability studies?
Follow ICH Q2(R1) guidelines:
- Specificity: Demonstrate baseline separation of degradation products (e.g., hydrolyzed acid) via HPLC.
- Forced degradation: Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions.
- Stability-indicating methods: Ensure resolution of major degradation peaks (>1.5 resolution factor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
